

# An In-depth Technical Guide to the Spectroscopic Characterization of Cyclobutylmethanesulfonyl Fluoride

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## Compound of Interest

Compound Name: *Cyclobutylmethanesulfonyl fluoride*

Cat. No.: *B8012535*

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **Cyclobutylmethanesulfonyl fluoride**, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside proposed experimental protocols for its synthesis and analysis.

## Predicted Spectroscopic Data

While specific experimental data for **Cyclobutylmethanesulfonyl fluoride** is not readily available in the cited literature, we can predict its spectroscopic characteristics based on data from analogous aliphatic sulfonyl fluorides and general principles of spectroscopy. The following tables summarize the expected quantitative data.

Table 1: Predicted  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR Spectroscopic Data

<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )			
Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.5 - 3.8	d	~4	-CH <sub>2</sub> SO <sub>2</sub> F
2.8 - 3.0	m	-CH- (cyclobutyl)	
1.8 - 2.2	m	-CH <sub>2</sub> - (cyclobutyl)	
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )			
Chemical Shift (δ) ppm	Assignment		
58 - 62 (d, J ≈ 10 Hz)	-CH <sub>2</sub> SO <sub>2</sub> F		
30 - 35	-CH- (cyclobutyl)		
20 - 25	-CH <sub>2</sub> - (cyclobutyl)		
15 - 20	-CH <sub>2</sub> - (cyclobutyl)		
<sup>19</sup> F NMR (376 MHz, CDCl <sub>3</sub> )			
Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
+40 to +70	t	~4	-SO <sub>2</sub> F

Note: Predicted chemical shifts and coupling constants are based on general values for aliphatic sulfonyl fluorides and cyclobutyl moieties.

Table 2: Predicted IR Spectroscopic Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
2950 - 3000	Medium-Strong	C-H stretch (cyclobutyl)
1420 - 1450	Strong	S=O asymmetric stretch
1200 - 1230	Strong	S=O symmetric stretch
750 - 800	Strong	S-F stretch

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
166	Low	[M] <sup>+</sup> (Molecular Ion)
101	Medium	[M - SO <sub>2</sub> F] <sup>+</sup>
83	High	[SO <sub>2</sub> F] <sup>+</sup>
69	High	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
55	Very High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Proposed Experimental Protocols

The following protocols describe a plausible method for the synthesis and subsequent spectroscopic analysis of **Cyclobutylmethanesulfonyl fluoride**, adapted from general procedures for similar compounds.<sup>[1]</sup>

### Synthesis of **Cyclobutylmethanesulfonyl Fluoride** from Cyclobutylmethanesulfonyl Hydrazide

- To a Schlenk tube, add cyclobutylmethanesulfonyl hydrazide (1.0 mmol) and a fluorinating agent such as Selectfluor (1.3 mmol).
- Add a suitable solvent, such as water or acetonitrile (4.0 mL).
- Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for approximately 14 hours.

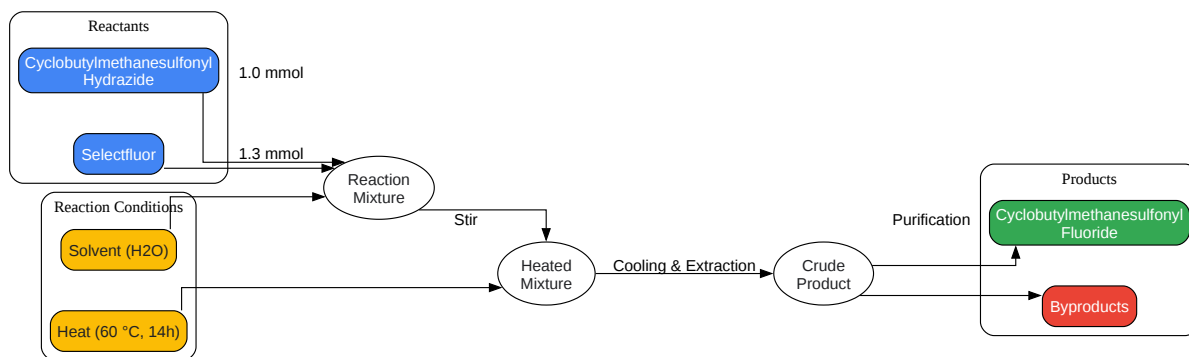
- After cooling to room temperature, extract the product with an organic solvent like ethyl acetate.
- Remove the solvent under vacuum and purify the residue using flash column chromatography to yield the final product.

### Spectroscopic Analysis

- NMR Spectroscopy: Dissolve the purified product in deuterated chloroform ( $\text{CDCl}_3$ ). Record  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, and a suitable external standard like  $\text{CFCI}_3$  for  $^{19}\text{F}$  NMR.[\[1\]](#)[\[2\]](#)
- IR Spectroscopy: Obtain the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a suitable solvent.
- Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to determine the mass-to-charge ratio of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

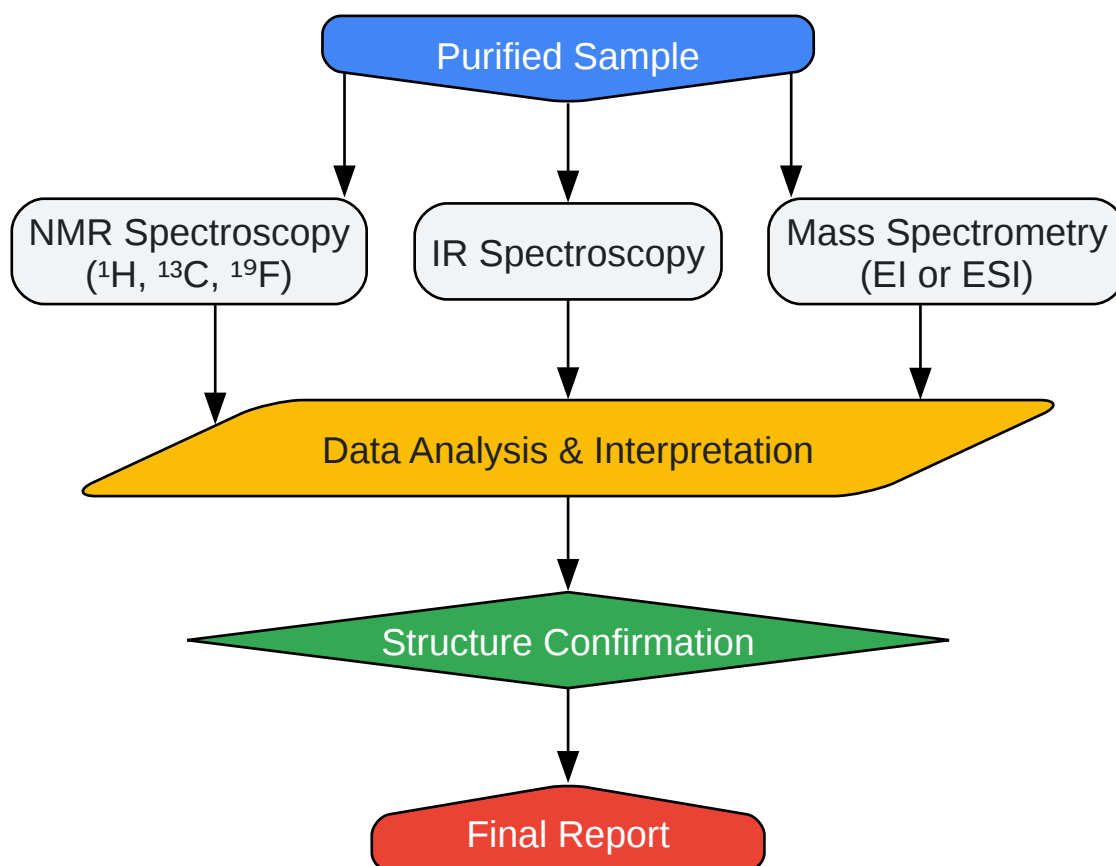
## Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for spectroscopic characterization.



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Caption: Proposed synthesis of **Cyclobutylmethanesulfonyl Fluoride**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. [rsc.org](#) [rsc.org]
- 2. [rsc.org](#) [rsc.org]
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